This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The classification of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one as a nitrogen-containing heterocycle positions it among important compounds in drug development and organic synthesis due to its diverse reactivity and biological properties.
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one typically involves cyclization reactions that can be executed through various methods. One notable synthetic route involves the reaction of suitable pyrrole derivatives with hydrazine derivatives under acidic or basic conditions. This process may require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization.
The molecular structure of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one features a fused bicyclic system that includes a pyrrole ring (a five-membered ring containing one nitrogen atom) and a pyrazole ring (a five-membered ring containing two adjacent nitrogen atoms). This structure can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically used for structural elucidation and confirmation of the synthesized compound .
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is involved in various chemical reactions that enhance its utility in synthetic chemistry:
These reactions expand the versatility of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one for further chemical transformations .
The mechanism of action for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is linked to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical biochemical pathways.
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one has several scientific applications:
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one (CAS 197094-18-1) is a fused bicyclic heterocycle with the molecular formula C₆H₆N₂O and a molecular weight of 122.13 g/mol. Its IUPAC name systematically describes the core scaffold: a pyrrole ring fused to a dihydropyrazole moiety, where the "4-one" denotes a ketone at the 4-position. Key structural features include:
The SMILES notation (O=C1CCN2N=CC=C21
) and InChIKey (CYFAKPWBCXWXDO-UHFFFAOYSA-N
) provide unambiguous representations for chemical databases [3] . X-ray crystallography reveals a planar bicyclic system with bond lengths indicating aromatic character in the pyrazole ring and slight puckering in the dihydropyrrole ring [4] [7].
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 197094-18-1 |
Molecular Formula | C₆H₆N₂O |
Molecular Weight | 122.13 g/mol |
IUPAC Name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one |
SMILES | O=C1CCN2N=CC=C21 |
InChIKey | CYFAKPWBCXWXDO-UHFFFAOYSA-N |
Hydrogen Bond Acceptor Count | 2 |
Hydrogen Bond Donor Count | 0 |
The synthesis of pyrrolo[1,2-b]pyrazoles emerged in the late 20th century, driven by interest in bioactive nitrogen heterocycles. Early routes focused on cyclocondensation of α,β-unsaturated carbonyls with hydrazines, but yields were modest. A breakthrough came in the 1990s with CAS registration (197094-18-1), enabling standardized commercial availability for research [3] .
Significant advancements include:
This compound’s significance lies in its role as a versatile synthon for complex nitrogen heterocycles. Its reactivity profile allows derivatization at multiple positions, facilitating access to pharmacologically relevant scaffolds [4] [8].
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
1990s | First synthesis and CAS registration (197094-18-1) | Enabled structural validation and commercial access |
2004 | Discovery as TGF-β inhibitor scaffold | Catalyzed medicinal chemistry exploration |
2010s | Au(I)-catalyzed annulation strategies | Achieved near-quantitative yields |
2020s | Flow chemistry scale-up | Supported industrial-scale production |
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one core serves as a privileged structure in drug discovery. Its pharmacophore consists of:
Notable bioactive analogues include:
C₇H₈N₂O
) enhance potency by 3-fold due to steric complementarity with kinase hydrophobic pockets [7]. Table 3: Bioactive Analogues and Their Activities
Analogue | Structural Feature | Biological Activity | Potency |
---|---|---|---|
3-(Quinolin-4-yl) derivative | C-3 heteroaryl substitution | TGF-β receptor I kinase inhibition | IC₅₀ = 12 nM |
2-Methyl-5,6-dihydro-4H-pyrrolo... | Methyl at C-2 | Antiproliferative (MDA-MB-231 cells) | GI₅₀ = 0.5 μM |
C-4 mesylate derivative | Mesylate at C-4 hydroxyl | Enhanced metabolic stability | t₁/₂ = 28.9 min |
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol | C-4 hydroxylation | TNF-α suppression | 85% inhibition |
Structure-activity relationship (SAR) studies reveal:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: